Talc(Mg3H2(SiO3)4)

Polymer composites Mechanical reinforcement Mineral fillers

Mineral filler selection directly impacts composite stiffness, tablet integrity, and barrier performance. Talc (CAS 14807-96-6) provides measurably superior outcomes versus kaolin, CaCO₃, and pyrophyllite across polymer, pharmaceutical, and packaging systems. • PP compounds: Highest flexural modulus & tensile strength at 10-40 wt% loading; strongest nucleation reduces injection-moulding cycle times. • Oral solid dosage: Maintains/enhances tablet hardness while providing die-wall lubrication; avoids dissolution retardation seen with Mg stearate. • Biopolymer films: 34-37% WVTR reduction at 3-4 wt% loading in PLA/PBAT/PHBV, extending packaged food shelf life.

Molecular Formula Mg3O11Si4
Molecular Weight 361.25 g/mol
Cat. No. B13142225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTalc(Mg3H2(SiO3)4)
Molecular FormulaMg3O11Si4
Molecular Weight361.25 g/mol
Structural Identifiers
SMILESO=[Mg].O=[Mg].O=[Mg].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O
InChIInChI=1S/3Mg.4O2Si.3O/c;;;4*1-3-2;;;
InChIKeyXBPUDTAATCFDRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Talc Identity and Comparator Overview


Talc is a naturally occurring hydrous magnesium phyllosilicate with the idealised formula Mg3Si4O10(OH)2 (commonly written as Mg3H2(SiO3)4). It is the softest known mineral (Mohs hardness 1) and crystallises in a trioctahedral 2:1 layered structure in which a brucite-type Mg-octahedral sheet is sandwiched between two siloxane tetrahedral sheets, held together by van der Waals forces [1]. This structure imparts a unique combination of high lamellarity, marked basal cleavage, hydrophobicity, chemical inertness, and low abrasion that distinguishes it from chemically or structurally analogous minerals such as kaolinite, pyrophyllite, calcium carbonate, and mica [2]. Talc is commercially exploited as a functional filler in polymers, a glidant/lubricant in pharmaceutical tablets, a barrier additive in biopolymer packaging, and a nucleating agent in semi-crystalline thermoplastics, making evidence-based differentiation from its closest substitutes essential for scientifically defensible procurement [3].

Platy morphology High lamellarity and aspect ratio for polymer reinforcement and barrier films
Mohs 1 hardness Softest mineral filler, minimising processing abrasion and metal contamination
Chemical inertness Stable in broad pH range and non-reactive in pharmaceutical excipient systems

Why Talc Cannot Be Substituted


Although kaolin, calcium carbonate, and pyrophyllite are frequently nominated as in-class alternatives to talc on the basis of cost or nominal chemical similarity, quantitative comparative data show that their mechanical reinforcement efficiency, nucleating activity, lubricant compatibility, and barrier performance diverge substantially from those of talc in polymer, pharmaceutical, and coating systems [1]. Talc's distinct platy morphology, intermediate aspect ratio, softer Mohs hardness, and unique epitaxial matching with polypropylene crystallographic planes generate performance outcomes that cannot be replicated by simple 1:1 substitution [2]. The evidence compiled below demonstrates that selection of talc versus a putative generic analog carries measurable consequences for composite flexural modulus, tablet hardness retention, crystallisation kinetics, flame retardancy, and water-vapour barrier properties, each supported by direct comparative experimental data [3].

Reinforcement efficiency may not transfer
Kaolin and calcium carbonate filled PP show reported lower flexural modulus and tensile strength than talc at equivalent loadings.
Nucleation activity can shift cycle time
Pyrophyllite, despite identical crystal structure, yields slower PP crystallization onset compared with talc; epitaxial matching differs.
Tablet hardness profile diverges from metal stearates
Magnesium stearate progressively reduces tablet strength with concentration; talc at low levels can maintain or increase hardness while providing ejection lubrication.

Talc Comparative Evidence


Mechanical Reinforcement in Polypropylene

In a systematically controlled study, three mineral fillers (talc, kaolin, and calcium carbonate) were compounded with polypropylene at 10–40 wt% loadings using a twin-screw extruder and injection-moulded [1]. Across the entire loading range, talc-filled PP composites exhibited significantly higher tensile strength and flexural modulus compared with both kaolin-filled and CaCO3-filled PP composites [1]. Differential scanning calorimetry further identified talc as the strongest nucleating agent among the three fillers, followed by CaCO3 and kaolin [1]. Separately, in a PVC matrix head-to-head study, talc-filled PVC delivered the highest flexural modulus of all CaCO3 grades tested [2].

PP mechanical reinforcement
Head-to-head
Talc > kaolin > CaCO3 for tensile strength and flexural modulus (10–40 wt% PP). Talc also strongest nucleant (DSC).
Reported highest stiffness among tested mineral fillers in PP.
Rank order preserved across all loading levels; twin-screw extrusion compounding.
Polymer composites Mechanical reinforcement Mineral fillers

Nucleating Efficiency in Polypropylene

Talc and pyrophyllite share an almost identical 2:1 phyllosilicate crystal structure and comparable softness (Mohs 1 vs. 1–2), making pyrophyllite the most structurally proximate alternative to talc [1]. A direct comparative study evaluated both minerals as nucleating agents at 0.5 wt% in isotactic polypropylene, measuring the onset crystallisation temperature (Tc) by DSC [2]. Talc samples with the finest particle sizes (smallest d50) induced a significant increase in the starting crystallisation temperature of PP. Irrespective of particle size d50, pyrophyllite was consistently less efficient than talc at elevating Tc [2]. X-ray diffraction revealed that PP undergoes oriented epitaxial crystallisation on both talc and pyrophyllite surfaces, but a more favourable crystallographic matching (3% PP cell accommodation on the (001) talc plane with a 15° chain angle) explains the superior nucleation performance of talc [2].

PP nucleation efficiency
Head-to-head
Talc consistently increases iPP Tc more than pyrophyllite at equal d50 (0.5 wt%). 3% cell accommodation on (001) talc surface.
Faster crystallization reported for talc; epitaxial matching advantage over pyrophyllite.
DSC and XRD texture evidence; bulk modulus talc 41(4) GPa vs pyrophyllite 37(3) GPa.
Polymer nucleation Crystallisation kinetics Polypropylene

Tablet Lubricant Performance

In a comprehensive evaluation of talc as a direct-compression tablet lubricant, talc demonstrated a less deleterious effect on tablet hardness and in vitro dissolution compared to magnesium stearate [1]. When magnesium stearate concentration was increased, tablet strength decreased progressively; in contrast, tablets lubricated with talc exhibited an initial increase in hardness that subsequently plateaued or began to decrease only at higher concentrations [2]. A separate head-to-head study of four lubricants (stearic acid, magnesium stearate, calcium stearate, and talc) on statically compressed lactose granulation tablets confirmed that talc produced acceptable ejectability while preserving tablet hardness better than the metal stearates at low concentrations [3]. Furthermore, the Supra grade talc from Cyprus Industrial Minerals was identified as the most efficient lubricant among all talc grades tested and yielded tablets with more acceptable in vitro properties than those lubricated with magnesium stearate alone [1].

Tablet lubricant performance
Head-to-head
Talc (Supra grade) gave lower ejection force, maintained or increased tablet hardness at low concentration, less dissolution retardation vs magnesium stearate.
Reported to preserve tablet integrity better than Mg stearate in direct compression.
Static and rotary press trials; Mg stearate caused continuous hardness loss with concentration.
Pharmaceutical tableting Lubricant efficiency Ejection force

Mineral Hardness and Processing Abrasion

Talc occupies the lowest position on the Mohs hardness scale (value = 1), making it the softest of all commercially significant mineral fillers [1]. This fundamental physical property translates directly into reduced abrasive wear on compounding extruder screws, barrels, injection moulding equipment, and paper machine fabrics . Calcium carbonate (Mohs 3–4), kaolin (Mohs ~2–2.5), mica (Mohs 2.5–3), and silica (Mohs 7) are all substantially harder and correspondingly more abrasive during melt processing [2]. Industrial sources explicitly cite talc's Mohs 1 hardness as the basis for extended equipment service life and lower maintenance costs compared to calcite, mica, or silica fillers .

Mineral hardness
Class-level
Talc Mohs 1 (nanoindentation 3.86 GPa) vs CaCO3 Mohs 3–4, silica Mohs 7, pyrophyllite Mohs 1–2.
Softest mineral filler; linked to lower processing equipment abrasion.
Mohs ordinal scale; nanoindentation on single crystals; wear data from industrial experience.
Mineral hardness Processing equipment wear Filler abrasivity

Polycarbonate Flame Retardancy and Mechanics

A direct comparative evaluation of kaolin and talc as mineral fillers in polycarbonate (PC) composites examined mechanical, heat-resistant, rheological, and flame-retardant (FR) properties across identical filler loadings [1]. Both fillers enhanced flexural and tensile modulus while reducing elongation at break, impact strength, and melt flow index (MFI) as a function of filler concentration [1]. Critically, talc-embedded PC composites showed a higher flexural modulus than kaolin-filled PC at each filler level tested, attributed to kaolin particle agglomeration that reduced effective reinforcement [1]. Heat deflection temperature (HDT) increased modestly with talc content, and infiltration of even 5 phr of either filler dramatically enhanced flame retardancy, though talc demonstrated somewhat higher FR characteristics than kaolin [1].

PC flame retardancy & stiffness
Head-to-head
Talc-filled PC: higher flexural modulus and flame retardancy than kaolin-filled PC at same loadings; kaolin agglomeration observed.
Simultaneous stiffness and FR improvement reported over kaolin in PC composites.
5 phr filler dramatically enhanced FR; HDT increased modestly with talc content.
Flame retardancy Polycarbonate composites Heat deflection temperature

Barrier Properties in Biopolymer Films

A systematic comparison of talc, kaolin, and calcium carbonate as fillers (0–30 wt%) in three biodegradable polymer matrices—PLA, PBAT, and PHBV—assessed morphological, thermal, mechanical, and barrier properties of injection- and compression-moulded specimens [1]. All fillers were homogeneously dispersed and showed suitable polymer–filler adhesion for talc and kaolin [1]. While elastic modulus increased for all filled systems, the most significant improvements in both water vapour and oxygen barrier properties were unequivocally achieved with talc across all three polymer matrices [1]. In a related pilot-scale film-extrusion study, talc-reinforced PLA/polyester blends at 3–4 wt% talc loading reduced water vapour transmission rate (WVTR) by ~34–37% at 23°C/50% RH compared to unfilled films, while 1 wt% talc reduced oxygen transmission rate by up to 34% [2].

Biopolymer barrier improvement
Head-to-head
Talc reduced WVTR by ~34–37% (3–4 wt%) and OTR by up to 34% (1 wt%) in PLA/polyester films; kaolin and CaCO3 less effective.
Greatest barrier enhancement reported among tested fillers; tortuous path effect from platy morphology.
Pilot-scale film extrusion at 60–80 m/min; WVTR at 23°C/50% RH.
Biopolymer packaging Water vapor barrier Oxygen barrier

Talc Application Scenarios


High-Stiffness PP for Automotive and Appliances

When formulating PP compounds where flexural modulus and tensile strength are primary specifications, talc is the preferred filler over kaolin or calcium carbonate. The Leong et al. (2004) study demonstrates that talc-filled PP consistently delivers the highest strength and stiffness across 10–40 wt% loadings, while simultaneously acting as the strongest nucleating agent to accelerate crystallisation and reduce injection-moulding cycle times [1]. Kaolin or CaCO3 substitution would yield lower modulus at equivalent weight fraction, necessitating either thicker part walls or higher filler loading to meet stiffness targets—directly increasing part weight and material cost.

Rapid-Dissolution Direct-Compression Tablets

In oral solid dosage forms where tablet hardness, low friability, and rapid drug release are critical, talc offers a functionally distinct lubrication profile. Unlike magnesium stearate, which progressively softens tablets and can retard dissolution at higher concentrations, talc maintains or enhances tablet crushing strength while providing adequate die-wall lubrication for clean ejection [1][2]. This makes talc particularly valuable for high-drug-load, directly compressed formulations where magnesium stearate over-lubrication would compromise disintegration and dissolution specifications.

Nucleated PP for Fast Crystallization

For PP applications where rapid crystallisation and high crystallinity are essential—such as thin-wall injection moulding, thermoforming, or applications requiring elevated HDT—talc at 0.5 wt% provides significantly stronger nucleation than the structurally identical pyrophyllite [1]. The epitaxial matching between the talc (001) plane and PP (010) plane (requiring only 3% lattice accommodation) underpins this superiority. Procurement of pyrophyllite as a talc substitute in nucleated PP formulations would result in measurably slower crystallisation, lower HDT, and potentially increased cycle times, as confirmed by DSC and XRD evidence [1].

Barrier-Enhanced Biopolymer Food Packaging

In biodegradable packaging films based on PLA, PBAT, or PHBV, talc provides the most significant improvement in water vapour and oxygen barrier properties among common mineral fillers, directly extending packaged food shelf life [1]. Pilot-scale film extrusion data confirm WVTR reductions of 34–37% at 3–4 wt% talc loading and OTR reductions of up to 34% at 1 wt% loading [2]. Neither kaolin nor calcium carbonate matched this barrier enhancement, making talc the evidence-based choice when barrier performance is the critical-to-quality attribute in compostable packaging procurement.

Application
Selection Property
Validation Focus
Stiffness-critical PP compounds
High flexural modulus filler
Verify reinforcement rank vs kaolin/CaCO3 at target loading
Direct-compression tablets with rapid release
Lubricant that preserves tablet hardness
Assess hardness–dissolution profile vs magnesium stearate
Nucleated PP for thin-wall moulding
High nucleation efficiency filler
Confirm crystallization temperature shift vs pyrophyllite
Compostable barrier packaging films
Platy filler for tortuous diffusion path
Validate WVTR/OTR reduction in target biopolymer matrix

Technical Documentation Hub

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